molecular formula C8H16N2O B1456269 (R)-N-Methyl-N-piperidin-3-yl-acetamide CAS No. 1353996-92-5

(R)-N-Methyl-N-piperidin-3-yl-acetamide

Cat. No. B1456269
CAS RN: 1353996-92-5
M. Wt: 156.23 g/mol
InChI Key: RRYLJOLAPLXTEM-MRVPVSSYSA-N
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Description

(R)-N-Methyl-N-piperidin-3-yl-acetamide, also known as R-MePIPAAm, is an organoammonium compound that has been widely studied for its potential applications in various areas, including medicinal chemistry, biochemistry, and materials science. In recent years, its use in chemical synthesis and drug development has been gaining attention due to its highly efficient reaction and its wide range of biological activities. This article will discuss the synthesis method of R-MePIPAAm, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and possible future directions of research.

Scientific Research Applications

Catalytic Synthesis Enhancement

One area of application involves the use of nano magnetite (Fe3O4) as a catalyst for the efficient synthesis of derivatives involving piperidine or acetamide under ultrasound irradiation. This methodology highlights the compound's role in the generation of N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives, demonstrating its importance in creating complex organic molecules through clean, efficient processes (M. Mokhtary & Mogharab Torabi, 2017).

Chiral Compound Synthesis

The compound's structural flexibility facilitates the synthesis of enantiomerically pure derivatives, such as (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. This synthesis process is crucial for developing new chiral molecules with potential therapeutic applications, as demonstrated by systematic studies on their molecular structure through X-ray crystallography (M. Król et al., 2022).

Antimicrobial Nano-Materials

(R)-N-Methyl-N-piperidin-3-yl-acetamide derivatives have been evaluated for their antimicrobial activities, particularly focusing on their effectiveness against pathogenic bacteria and Candida species. Such studies underline the potential of these compounds in developing new antimicrobial agents with specific activity profiles (B. Mokhtari & K. Pourabdollah, 2013).

Molecular Design for Medical Applications

Research also delves into the optimization of molecules containing the piperidin-3-yl-acetamide moiety for specific receptor targeting, such as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. These studies involve designing out undesirable properties, like hERG inhibition, to enhance therapeutic potential (Susanne Berglund et al., 2009).

Bioactive Sulfonamide Synthesis

The synthesis and evaluation of bioactive sulfonamides bearing the piperidine nucleus illustrate the compound's role in generating new molecules with potent activity against cholinesterase enzymes. Such compounds are crucial for exploring therapeutic strategies against diseases like Alzheimer's (H. Khalid, 2012).

properties

IUPAC Name

N-methyl-N-[(3R)-piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYLJOLAPLXTEM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Methyl-N-piperidin-3-yl-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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